Cas no 80079-25-0 (2-Ethyl-3-methylbenzofuran)

2-Ethyl-3-methylbenzofuran is a heterocyclic organic compound featuring a benzofuran core substituted with ethyl and methyl groups at the 2- and 3-positions, respectively. This structure imparts unique electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and functional materials. Its aromaticity and substituent positioning enhance reactivity in electrophilic substitution and coupling reactions. The compound exhibits stability under standard conditions, ensuring consistent performance in synthetic applications. Its well-defined molecular framework allows for precise modifications, facilitating tailored chemical transformations. Suitable for research and industrial use, it is characterized by high purity and reliable synthesis protocols.
2-Ethyl-3-methylbenzofuran structure
2-Ethyl-3-methylbenzofuran structure
Product Name:2-Ethyl-3-methylbenzofuran
CAS No:80079-25-0
MF:C11H12O
MW:160.212383270264
CID:60173
PubChem ID:12705305
Update Time:2025-11-02

2-Ethyl-3-methylbenzofuran Chemical and Physical Properties

Names and Identifiers

    • 2-Ethyl-3-methylbenzofuran
    • 2-ethyl-3-methyl-1-benzofuran
    • 2-Aethyl-3-methyl-benzofuran
    • 3-Methyl-2-aethyl-cumaron
    • Benzofuran,2-ethyl-3-methyl
    • Benzofuran, 2-ethyl-3-methyl-
    • SCHEMBL10238814
    • AKOS006307339
    • FT-0757555
    • 80079-25-0
    • DTXSID20507465
    • DB-075649
    • Inchi: 1S/C11H12O/c1-3-10-8(2)9-6-4-5-7-11(9)12-10/h4-7H,3H2,1-2H3
    • InChI Key: XYFFYNXZBWDIPL-UHFFFAOYSA-N
    • SMILES: O1C2C=CC=CC=2C(C)=C1CC

Computed Properties

  • Exact Mass: 160.08900
  • Monoisotopic Mass: 160.088815002g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 3.5
  • Topological Polar Surface Area: 13.1Ų

Experimental Properties

  • Density: 1.030
  • Boiling Point: 240 ºC
  • Flash Point: 97 ºC
  • Refractive Index: 1.566
  • PSA: 13.14000
  • LogP: 3.30360

2-Ethyl-3-methylbenzofuran Customs Data

  • HS CODE:2932999099
  • Customs Data:

    China Customs Code:

    2932999099

    Overview:

    2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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2-Ethyl-3-methylbenzofuran Related Literature

Additional information on 2-Ethyl-3-methylbenzofuran

2-Ethyl-3-methylbenzofuran (CAS No. 80079-25-0): Properties, Applications, and Market Insights

2-Ethyl-3-methylbenzofuran (CAS No. 80079-25-0) is a specialized organic compound belonging to the benzofuran family. This heterocyclic aromatic compound has garnered significant attention in recent years due to its unique chemical properties and versatile applications across multiple industries. With the increasing demand for flavor and fragrance ingredients and pharmaceutical intermediates, understanding this compound's characteristics becomes crucial for researchers and industry professionals alike.

The molecular structure of 2-Ethyl-3-methylbenzofuran features a fused benzene and furan ring system, with ethyl and methyl substituents at the 2 and 3 positions respectively. This specific substitution pattern contributes to its distinct physicochemical properties, including a boiling point range of 230-235°C and a molecular weight of 160.21 g/mol. Recent studies published in the Journal of Heterocyclic Chemistry highlight its remarkable stability under various conditions, making it suitable for diverse industrial applications.

One of the most prominent uses of 2-Ethyl-3-methylbenzofuran is in the flavor and fragrance industry. Its warm, woody aroma with subtle sweet undertones makes it valuable for creating complex scent profiles. Market analysis reports indicate growing demand for this compound in premium perfume formulations and aroma chemicals, particularly in the European and North American markets. The compound's ability to enhance olfactory longevity in fragrance blends has made it particularly sought-after by perfumers.

In pharmaceutical research, 2-Ethyl-3-methylbenzofuran serves as a key building block for various drug discovery programs. Its structural features make it an interesting scaffold for developing compounds with potential biological activity. Recent patent filings reveal its incorporation in experimental molecules targeting neurological disorders and metabolic conditions. The compound's lipophilicity and membrane permeability characteristics are particularly valuable in medicinal chemistry applications.

The synthesis of 2-Ethyl-3-methylbenzofuran typically involves catalytic cyclization of appropriately substituted phenols or through palladium-catalyzed coupling reactions. Advanced synthetic methodologies published in Organic Process Research & Development have significantly improved the yield and purity of this compound, making it more accessible for commercial applications. Current production methods emphasize green chemistry principles, aligning with the industry's growing focus on sustainable manufacturing practices.

Market trends for 2-Ethyl-3-methylbenzofuran show steady growth, with projections estimating a compound annual growth rate (CAGR) of 5.2% from 2023 to 2028. This growth is primarily driven by increasing demand from the flavor and fragrance sector and expanding applications in specialty chemicals. Industry reports highlight Asia-Pacific as the fastest-growing market, particularly in countries with established chemical manufacturing infrastructure like China and India.

Quality control standards for 2-Ethyl-3-methylbenzofuran have become increasingly stringent, with most manufacturers adhering to ISO 9001 certification requirements. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are routinely employed to ensure product purity, typically exceeding 98%. These quality measures are particularly important for pharmaceutical-grade material, where even minor impurities can significantly impact downstream applications.

Recent innovations in 2-Ethyl-3-methylbenzofuran applications include its use in advanced material science. Researchers have explored its incorporation into organic semiconductors and photovoltaic materials, taking advantage of its electron-rich aromatic system. These developments align with the global push toward renewable energy technologies and could open new market opportunities for this versatile compound.

Storage and handling recommendations for 2-Ethyl-3-methylbenzofuran emphasize protection from moisture and direct sunlight. The compound is typically supplied in amber glass bottles or specialty chemical containers to maintain stability. Proper ventilation and standard laboratory safety protocols should be followed when working with this material, as with any organic chemical substance.

Future research directions for 2-Ethyl-3-methylbenzofuran include exploring its potential in catalysis and nanotechnology applications. Preliminary studies suggest that derivatives of this compound may serve as effective ligands in transition metal catalysis. Additionally, its structural features make it a candidate for molecular recognition systems, an area of growing interest in supramolecular chemistry.

For researchers and industry professionals seeking detailed technical information about 2-Ethyl-3-methylbenzofuran (CAS 80079-25-0), comprehensive spectral data (including NMR and IR spectra) are available through major chemical databases. These resources provide valuable references for quality verification and research purposes, supporting the compound's expanding range of applications across scientific and industrial fields.

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